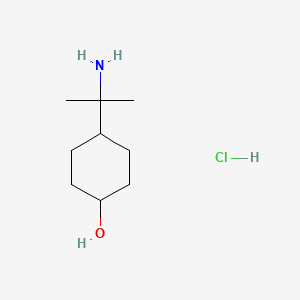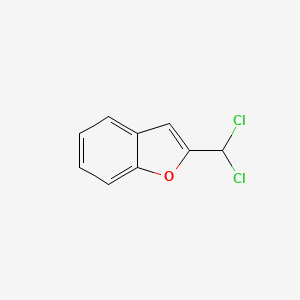
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2Cl2O. This compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone typically involves the bromination of 1-(3,4-dichlorophenyl)ethanone. The reaction is carried out by adding bromine to the ethanone in the presence of a solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture for a specific period to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(3,4-dichlorophenyl)ethanol.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or water.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of 1-(3,4-dichlorophenyl)ethanone derivatives.
Reduction: Formation of 1-(3,4-dichlorophenyl)ethanol.
Oxidation: Formation of 3,4-dichlorobenzoic acid.
科学研究应用
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access .
相似化合物的比较
Similar Compounds
- 2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone
- 2,3-Dibromo-1,4-naphthoquinone
- 3,4-Dibromophenol
Uniqueness
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is unique due to its specific halogenation pattern, which imparts distinct reactivity and interaction profiles compared to other similar compounds. Its combination of bromine and chlorine atoms on the phenyl ring makes it particularly useful in selective organic transformations .
属性
分子式 |
C8H4Br2Cl2O |
|---|---|
分子量 |
346.83 g/mol |
IUPAC 名称 |
2,2-dibromo-1-(3,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2Cl2O/c9-8(10)7(13)4-1-2-5(11)6(12)3-4/h1-3,8H |
InChI 键 |
DJGGPEIMWCEJCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C(Br)Br)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-bromo-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13693893.png)
![(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone](/img/structure/B13693904.png)




![[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene](/img/structure/B13693935.png)


![4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B13693954.png)
![2-Amino-6,6-dimethyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693959.png)

